molecular formula C12H22N2O2 B4646837 N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide

N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B4646837
M. Wt: 226.32 g/mol
InChI Key: LEBOJWYBUNPZAI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a cyclopentyl group and two methyl groups at the 2 and 6 positions, along with a carboxamide functional group at the 4 position

Properties

IUPAC Name

N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9-7-14(8-10(2)16-9)12(15)13-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBOJWYBUNPZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.

    Substitution at the 2 and 6 Positions:

    Cyclopentyl Group Addition: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl bromide.

    Carboxamide Formation: The final step involves the conversion of the morpholine derivative to the carboxamide form using a suitable amide-forming reagent, such as carbonyldiimidazole.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopentyl group, with reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkyl-substituted morpholine derivatives.

Scientific Research Applications

N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in studies investigating the structure-activity relationships of morpholine derivatives.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopentyl and methyl groups contribute to the compound’s binding affinity and selectivity. The carboxamide group plays a crucial role in hydrogen bonding interactions, which can influence the compound’s biological activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    N-cyclopentylmorpholine-4-carboxamide: Lacks the methyl groups at the 2 and 6 positions.

    2,6-dimethylmorpholine-4-carboxamide: Lacks the cyclopentyl group.

    N-cyclopentyl-2,6-dimethylmorpholine: Lacks the carboxamide group.

Uniqueness: N-cyclopentyl-2,6-dimethylmorpholine-4-carboxamide is unique due to the combination of its cyclopentyl, methyl, and carboxamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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